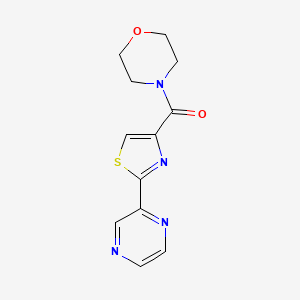

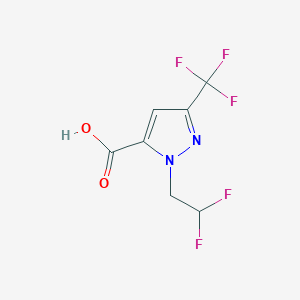

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and biochemistry. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone has been involved in the synthesis of various heterocyclic compounds. For example, in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, it undergoes hydrazinolysis followed by condensation with aromatic aldehydes, acetyl acetone, or carbon disulfide, leading to the formation of diverse derivatives including N-arylidinecarbohydrazide and dimethylpyrazolyl methanone among others (R. Zaki, A. El-Dean, & S. M. Radwan, 2014). Another study focused on the synthesis and evaluation of antitubercular and antifungal activity of novel derivatives prepared by treating 2-amino-5-(3,5dimethyl-H-pyrazole-1yl)-1,3,4-thiadiazole with α-haloaryl ketones, leading to compounds with promising biological activities (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).

Biological Activities

Research on morpholino derivatives has demonstrated their potential in various biological applications. For instance, the synthesis and characterization of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone revealed its antiproliferative activity. The compound’s structure was characterized using several spectroscopic methods, and its molecular structure showed stabilization by inter and intra-molecular hydrogen bonds (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, & S. Naveen, 2018). Another example includes the synthesis, characterization, enzyme inhibitory activity, and molecular docking analysis of thiophene-based heterocyclic compounds, where morpholino derivatives showed significant enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting their potential as enzyme inhibitors (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).

Structural and Mechanistic Studies

The detailed structural and mechanistic studies of morpholino derivatives have also been a focus of research. For example, an exploratory study of the defluorination of an (aminofluorophenyl)oxazolidinone demonstrated the reductive defluorination process and identified mechanisms underlying the reaction, providing insights into the chemical behavior of such compounds (E. Fasani, F. Tilocca, S. Protti, D. Merli, & A. Albini, 2008).

Mecanismo De Acción

Target of Action

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone, a thiazole-based compound, primarily targets cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

The compound interacts with COX-2 and 5-LOX enzymes, inhibiting their activity . This dual inhibition results in an improved anti-inflammatory profile .

Biochemical Pathways

The compound affects the arachidonic acid (AA) cascade , a key biochemical pathway involved in inflammation . The AA cascade involves the conversion of AA into prostaglandins and leukotrienes by the COX and LOX enzymes, respectively . By inhibiting COX-2 and 5-LOX, the compound reduces the production of these inflammatory mediators .

Result of Action

The inhibition of COX-2 and 5-LOX enzymes leads to a reduction in inflammation . This is evidenced by a decrease in paw edema in in vivo studies . The compound also shows potential as an anti-inflammatory drug with an improved gastric safety profile .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the physiological environment can affect the compound’s interaction with its targets . .

Propiedades

IUPAC Name |

morpholin-4-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-12(16-3-5-18-6-4-16)10-8-19-11(15-10)9-7-13-1-2-14-9/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOXBVYDMSJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(2-(pyrazin-2-yl)thiazol-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)

![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)

![3-(3,4-dimethoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2438834.png)

![N-[[4-(2-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2438835.png)

![4-{[(Benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)butanoic acid](/img/structure/B2438838.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)

![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)